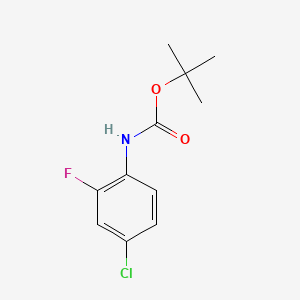

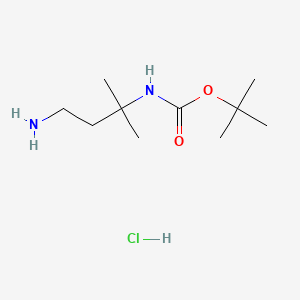

tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Overview

Description

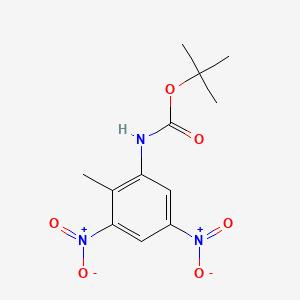

“tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2137058-21-8 . It has a molecular weight of 200.28 . The compound is stored at a temperature of 4°C and is in the form of an oil .

Molecular Structure Analysis

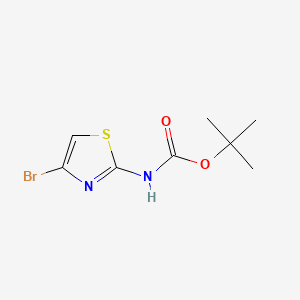

The InChI Code for “tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate” is1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-/m0/s1 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

The physical form of “tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate” is oil . It has a molecular weight of 200.28 . The compound is stored at a temperature of 4°C .Scientific Research Applications

Synthesis of N-heterocycles

The compound has been utilized in the stereoselective synthesis of amines and their derivatives, particularly in creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are critical as they represent the structural motif of many natural products and therapeutically applicable compounds (Philip et al., 2020).

Antioxidant and Antimicrobial Applications

Research on tert-butyl group-containing compounds has revealed their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. These findings suggest the broader applicability of tert-butyl derivatives in chemical preparations aimed at enhancing antioxidant properties and combating various diseases (Dembitsky, 2006).

Environmental and Material Science Applications

The use of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate extends into environmental science, where derivatives have been studied for their role in pollution control and material enhancement. For instance, synthetic phenolic antioxidants containing tert-butyl groups have been examined for their environmental occurrence, human exposure, and toxicity, highlighting their importance in prolonging product shelf life while considering environmental and health impacts (Liu & Mabury, 2020).

Bioseparation Technologies

The compound has also found applications in bioseparation technologies, such as in the development of nonchromatographic bioseparation processes for purifying bioactive molecules from natural sources. This application is crucial for producing high-purity compounds for use in food, cosmetics, and medicine (Yan et al., 2018).

Purification of Fuel Additives

In the context of fuel performance improvement, the synthesis and purification of fuel oxygenates like Methyl Tert-butyl Ether (MTBE) have been explored, indicating the relevance of tert-butyl derivatives in the energy sector (Pulyalina et al., 2020).

Safety and Hazards

The safety information for “tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate” includes several hazard statements: H315, H318, H335 . These indicate that the compound can cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle the compound safely.

properties

IUPAC Name |

tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSURSCDQTBSUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B592134.png)

![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592144.png)